(2Z)-2-[(4-carbamoylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide
Description
(2Z)-2-[(4-Carbamoylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide is a synthetic chromene-derived compound characterized by a benzopyran backbone substituted with an imino linkage to a 4-carbamoylphenyl group and an N-phenyl carboxamide moiety. Chromene derivatives are widely studied for applications in medicinal chemistry, particularly as kinase inhibitors, antimicrobial agents, or fluorescent probes .
Properties
IUPAC Name |
2-(4-carbamoylphenyl)imino-N-phenylchromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O3/c24-21(27)15-10-12-18(13-11-15)26-23-19(14-16-6-4-5-9-20(16)29-23)22(28)25-17-7-2-1-3-8-17/h1-14H,(H2,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBHHSCLKGIPUQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC=C(C=C4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(4-carbamoylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-carbamoylbenzaldehyde with N-phenyl-2H-chromene-3-carboxamide under acidic or basic conditions to form the imino linkage. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(4-carbamoylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(2Z)-2-[(4-carbamoylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of (2Z)-2-[(4-carbamoylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation by binding to their active sites.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The compound belongs to a family of 2-imino-2H-chromene-3-carboxamides. Key analogs include:
Key Observations :
- Electron-Withdrawing Groups (EWG) : The 4-carbamoyl group in the target compound increases polarity and hydrogen-bonding capacity compared to acetyl () or methyl () substituents. This may enhance solubility in polar solvents or interactions with biological targets.
- Electron-Donating Groups (EDG) : Methoxy-substituted analogs () exhibit higher solubility in organic solvents due to EDG effects but may face metabolic demethylation in vivo.
- Halogen Effects : Fluorine substituents () improve membrane permeability and metabolic stability via reduced susceptibility to oxidation.
Physicochemical Properties
Lipophilicity (log k)
Lipophilicity, determined via HPLC (), varies significantly with substituents:
| Compound Type | log k Range | Impact of Substituents |
|---|---|---|
| Chloro/methyl derivatives | 2.8–3.5 | High lipophilicity favors membrane penetration. |
| Methoxy/carbamoyl derivatives | 1.9–2.4 | Lower log k enhances aqueous solubility. |
The target compound’s carbamoyl group likely positions it in the lower log k range (~2.1–2.3), balancing solubility and bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
